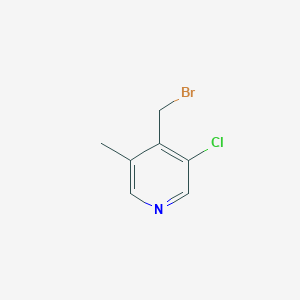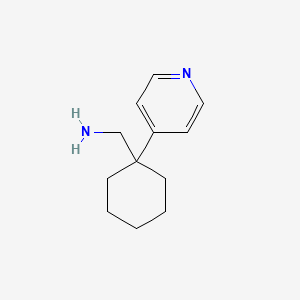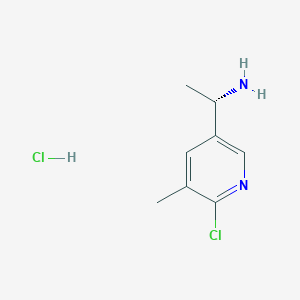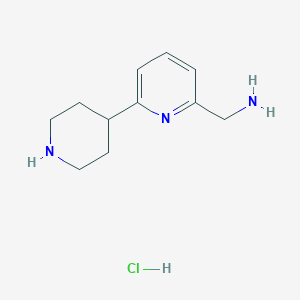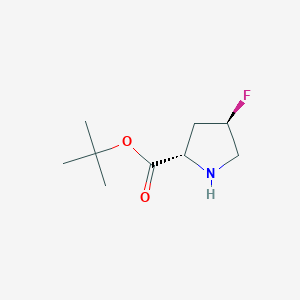
tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate is a fluorinated amino acid derivative. This compound is notable for its unique structural features, which include a tert-butyl group and a fluorine atom attached to a pyrrolidine ring. These structural elements confer distinct chemical and physical properties, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate typically involves multiple steps. One common method includes the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . The reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation. Another method involves the Mitsunobu reaction with perfluoro-tert-butanol, which incorporates the perfluoro-tert-butyl group .
Chemical Reactions Analysis
tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common reagents used in these reactions include tert-butyl hydroperoxide and perfluoro-tert-butanol . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential in drug design and development due to its unique properties.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate involves its interaction with molecular targets through its fluorine atom and tert-butyl group. These interactions can affect the conformation and stability of peptides and proteins, influencing their biological activity . The compound’s hydrophobicity and electronegativity play crucial roles in its mechanism of action.
Comparison with Similar Compounds
tert-Butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate can be compared with other fluorinated amino acids, such as:
(2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline: These compounds also contain a perfluoro-tert-butyl group and exhibit distinct conformational preferences.
tert-Butyl (2S,4R)-4-hydroxy-2-(trifluoromethyl)pyrrolidine-1-carboxylate: This compound has a trifluoromethyl group instead of a fluorine atom.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H16FNO2 |
|---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
tert-butyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)7-4-6(10)5-11-7/h6-7,11H,4-5H2,1-3H3/t6-,7+/m1/s1 |
InChI Key |
JMORIDAQGDQESW-RQJHMYQMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@H](CN1)F |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


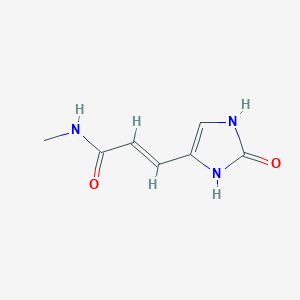
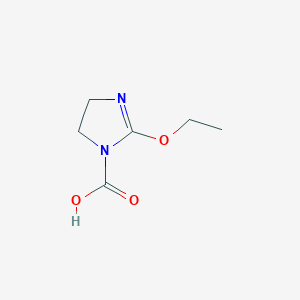
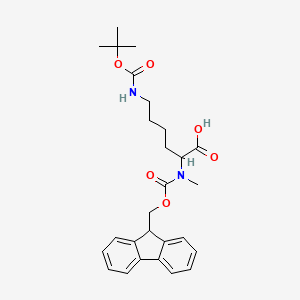
![N-(1H-Benzo[d]imidazol-2-yl)formamide](/img/structure/B12817755.png)
![tert-Butyl-(3-{2-[1-(2-iodo-1-methyl-ethyl)-7a-methyloctahydroinden-4-ylidene]-ethylidene}-4-methylenecyclohexyloxy)-dimethylsilane](/img/structure/B12817761.png)

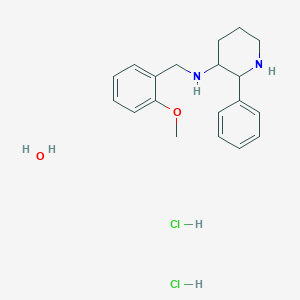
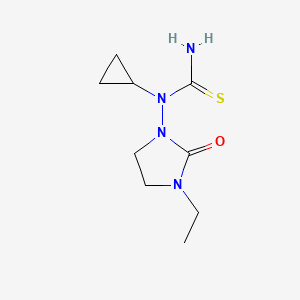
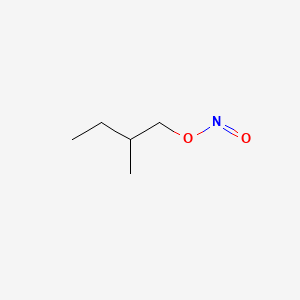
![12-hydroxy-1,10-di(pyren-1-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12817798.png)
